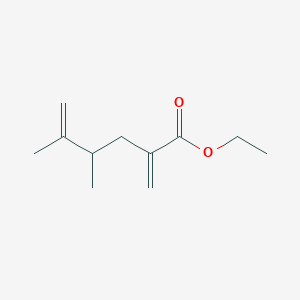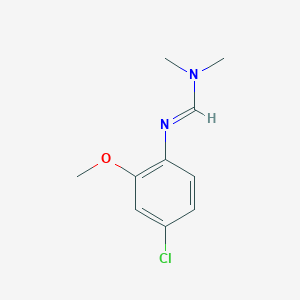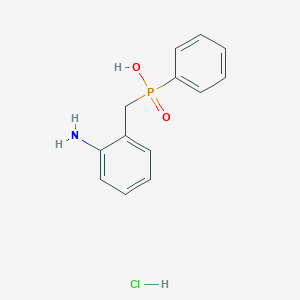
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride is a chemical compound with the molecular formula C13H15ClNO2P It is a derivative of phosphinic acid, characterized by the presence of an aminophenyl group and a phenylmethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride typically involves the reaction of 2-aminobenzyl alcohol with phenylphosphinic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitro and halogenated derivatives of the aminophenyl group.
Scientific Research Applications
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phosphinic acid group can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: Lacks the aminophenyl group, resulting in different chemical and biological properties.
(2-Aminophenyl)methyl-methylphosphinic acid: Similar structure but with a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
Uniqueness
(2-Aminophenyl)methyl-phenylphosphinic acid;hydrochloride is unique due to the presence of both an aminophenyl group and a phenylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
82632-10-8 |
|---|---|
Molecular Formula |
C13H15ClNO2P |
Molecular Weight |
283.69 g/mol |
IUPAC Name |
(2-aminophenyl)methyl-phenylphosphinic acid;hydrochloride |
InChI |
InChI=1S/C13H14NO2P.ClH/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12;/h1-9H,10,14H2,(H,15,16);1H |
InChI Key |
WVVZHPFMYCTHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
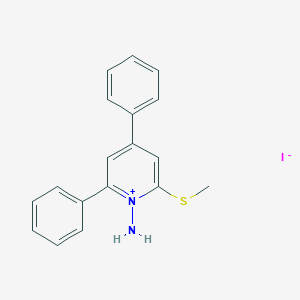
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
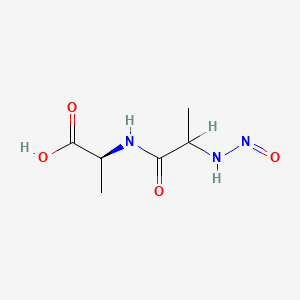
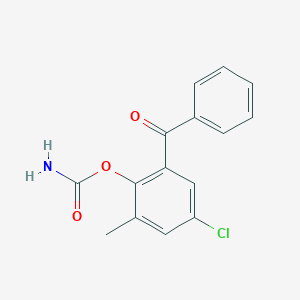

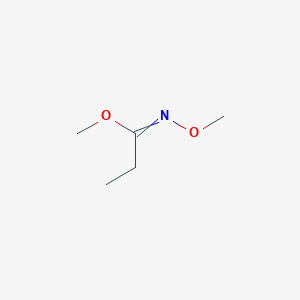

![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
